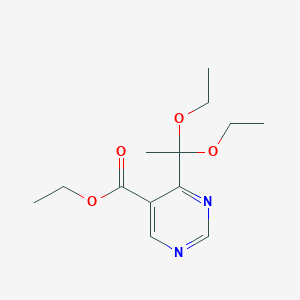
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an ethyl ester group at the 5-position and a 1,1-diethoxyethyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base, followed by cyclization with guanidine or a similar reagent to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate is unique due to the presence of the 1,1-diethoxyethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrimidine derivatives and can impact its pharmacological properties .
Properties
CAS No. |
62328-00-1 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 4-(1,1-diethoxyethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-17-12(16)10-8-14-9-15-11(10)13(4,18-6-2)19-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
HJPHPOHJNADIJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


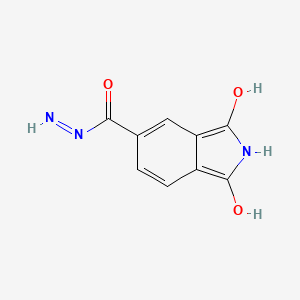
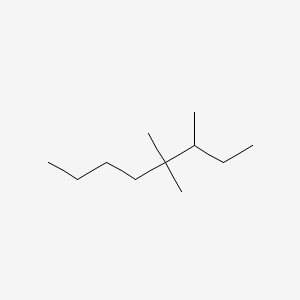
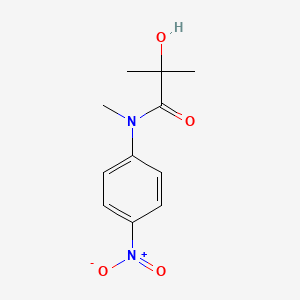
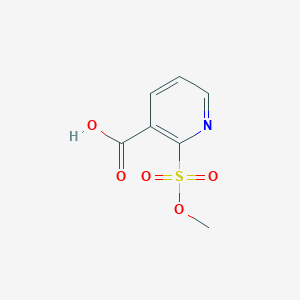
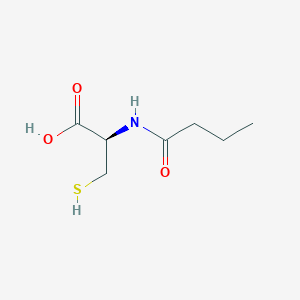
![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
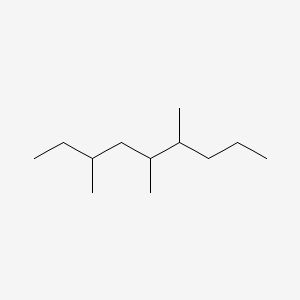
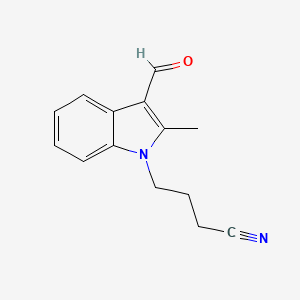
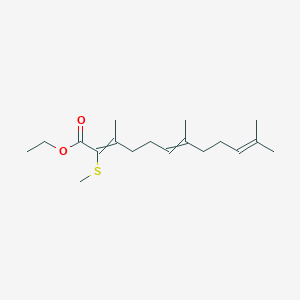
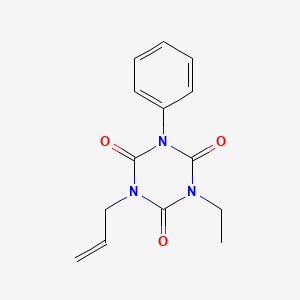
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
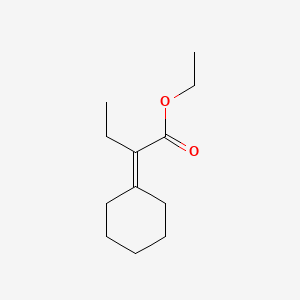
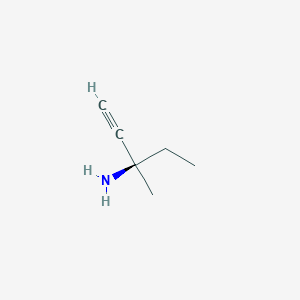
![N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide](/img/structure/B14539603.png)
